STING Agonist C11
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Overview
Description
STING Agonist C11 is a compound that targets the stimulator of interferon genes (STING) pathway, which plays a critical role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines that activate the immune system . This compound has shown promise in enhancing anti-tumor immunity and improving the efficacy of cancer immunotherapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING Agonist C11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control . Detailed synthetic procedures are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency . Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
STING Agonist C11 can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
STING Agonist C11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune signaling.
Medicine: Investigated for its potential to enhance cancer immunotherapy by boosting the immune response against tumors.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting the STING pathway.
Mechanism of Action
STING Agonist C11 activates the STING pathway by binding to the STING protein, leading to its conformational change and activation . This activation triggers a signaling cascade that results in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) . The phosphorylated IRF3 translocates to the nucleus, where it induces the expression of type I interferons and other cytokines . These cytokines play a crucial role in activating immune cells, such as dendritic cells, T cells, and natural killer cells, to mount an effective immune response .
Comparison with Similar Compounds
STING Agonist C11 is part of a broader class of STING agonists, which include cyclic dinucleotides (CDNs) and non-CDN compounds . Similar compounds include:
Cyclic GMP-AMP (cGAMP): A naturally occurring CDN that activates the STING pathway.
DMXAA: A small molecule STING agonist that has shown anti-tumor activity in preclinical studies.
This compound is unique in its specific binding affinity and activation profile, which may offer advantages in terms of potency and selectivity compared to other STING agonists .
Properties
IUPAC Name |
N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWXSQTTDLZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.